molecular formula C14H14N2O4 B2655172 Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-11-0

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2655172
CAS No.: 899733-11-0
M. Wt: 274.276
InChI Key: KXMAMWGQLNTPJH-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups such as ethyl, methoxy, oxo, and phenyl groups

Preparation Methods

The synthesis of Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the pyridazine ring .

Chemical Reactions Analysis

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13-11(19-2)9-12(17)16(15-13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMAMWGQLNTPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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